molecular formula C25H24N2O5 B11009958 Furan-2-yl(5-hydroxy-4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B11009958
M. Wt: 432.5 g/mol
InChI Key: VHPWSYBRBBUOGJ-UHFFFAOYSA-N
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Description

2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that includes a furan ring, a benzofuran ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. These intermediates are then coupled using various organic reactions, such as Suzuki-Miyaura coupling . The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and piperazine-containing molecules. These compounds often share some structural features but differ in their specific functional groups and overall properties.

Uniqueness

What sets 2-FURYL(5-HYDROXY-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE apart is its unique combination of a furan ring, a benzofuran ring, and a piperazine moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C25H24N2O5/c1-30-18-5-2-4-17(14-18)27-11-9-26(10-12-27)15-19-21(28)7-8-22-24(19)20(16-32-22)25(29)23-6-3-13-31-23/h2-8,13-14,16,28H,9-12,15H2,1H3

InChI Key

VHPWSYBRBBUOGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O

Origin of Product

United States

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